Imbricatolic Acid

CAS No.:

Cat. No.: VC1923353

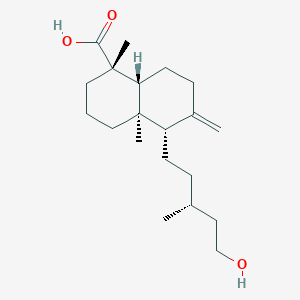

Molecular Formula: C20H34O3

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H34O3 |

|---|---|

| Molecular Weight | 322.5 g/mol |

| IUPAC Name | (1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16+,17-,19-,20+/m1/s1 |

| Standard InChI Key | NSRKLZRKJJQJLD-YESPVIGUSA-N |

| Isomeric SMILES | C[C@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO |

| SMILES | CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO |

| Canonical SMILES | CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO |

Introduction

Physical and Chemical Properties

Physical Properties

Imbricatolic acid exists as a solid at room temperature with a melting point range of 102-105°C . The compound has a predicted boiling point of 446.7±38.0°C and a predicted density of 1.04±0.1 g/cm³ . These physical properties influence its extraction methods and formulation strategies for research or therapeutic applications.

Table 1: Physical Properties of Imbricatolic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 322.48 g/mol | |

| Melting Point | 102-105°C | |

| Boiling Point (predicted) | 446.7±38.0°C | |

| Density (predicted) | 1.04±0.1 g/cm³ | |

| Physical State | Solid |

Chemical Properties and Computational Data

The chemical reactivity of imbricatolic acid is largely determined by its functional groups, particularly the carboxylic acid and hydroxyl groups, which can participate in various chemical reactions. The compound has a predicted pKa value of 4.68±0.60, indicating its acidic nature . Additional computational properties provide insight into its potential interactions with biological systems:

Table 2: Chemical and Computational Properties of Imbricatolic Acid

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 4.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 6 | |

| Exact Mass | 322.25079494 Da | |

| pKa (predicted) | 4.68±0.60 |

The XLogP3-AA value of 4.9 suggests that imbricatolic acid is relatively lipophilic, which influences its membrane permeability and bioavailability . The hydrogen bond donor and acceptor counts (2 and 3 respectively) indicate its capacity to form hydrogen bonds with biological targets, while the 6 rotatable bonds provide flexibility to the molecule, potentially enabling it to adopt conformations favorable for interacting with biological receptors .

Natural Sources and Occurrence

Plant Sources

Imbricatolic acid has been isolated from several plant species. The most well-documented source is Juniperus communis (common juniper), particularly from its berries . The compound has also been reported in Pteris linearis and Juniperus formosana, suggesting its occurrence across different plant genera . These plants have long histories of use in traditional medicine across various cultures, which has prompted scientific investigations into their bioactive constituents, including imbricatolic acid.

Extraction and Isolation

The isolation of imbricatolic acid from plant material typically involves methanolic extraction followed by various chromatographic techniques. In a significant study, imbricatolic acid was isolated from the methanolic extract of fresh ripe berries of Juniperus communis along with sixteen other known compounds and a new dihydrobenzofuran lignan glycoside named juniperoside A . The structure of imbricatolic acid was determined through spectroscopic methods, including NMR spectroscopy, and by comparison with previously reported spectral data . This methodological approach has been crucial for identifying and characterizing imbricatolic acid for subsequent biological investigations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume